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(3-Methoxy-1,2-oxazol-5-yl)methanol

Cat. No.: B1278646
CAS No.: 35166-36-0
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Ring Systems in Organic Synthesis and Chemical Research

Oxazole and its isomers, such as isoxazole (B147169) (1,2-oxazole), are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. alliedacademies.orgnih.gov These ring systems are of immense interest in organic and medicinal chemistry. sphinxsai.com Their scaffolds are present in a wide range of natural products and synthetic molecules, serving as a fundamental skeleton for drug discovery. nih.govderpharmachemica.com

The significance of oxazoles stems from several key factors:

Biological Activity : Oxazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. alliedacademies.orgnih.govnih.gov This has made them attractive targets for medicinal chemists. nih.gov

Synthetic Versatility : The oxazole ring is a versatile precursor for various functional groups and other heterocyclic systems. researchgate.net For instance, the isoxazole ring can be cleaved to yield difunctional compounds like 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy ketones, making it a useful masked functionality in multi-step syntheses. researchgate.net

Role in Complex Synthesis : The predictable and regioselective chemistry of oxazoles, including metallation and cross-coupling reactions, has enabled the synthesis of complex natural products. researchgate.net They can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form other heterocyclic structures like pyridines. wikipedia.org

Classification and Structural Features of 1,2-Oxazole (Isoxazole) Derivatives

Heterocyclic compounds are broadly classified based on their ring size, the type and number of heteroatoms, and the degree of saturation. nih.gov Isoxazoles belong to the azole family, specifically the 1,2-azoles, which are five-membered rings with adjacent nitrogen and oxygen atoms. alliedacademies.orgnih.gov This is distinct from their 1,3-oxazole isomers where the heteroatoms are separated by a carbon atom. nih.gov

Key structural features of isoxazoles include:

Aromaticity : The isoxazole ring is an electron-rich aromatic system. nih.gov

Weak N-O Bond : A characteristic feature is the relatively weak nitrogen-oxygen bond, which makes the ring susceptible to cleavage under certain conditions, such as reductive or basic environments. This property is often exploited in synthetic chemistry. nih.govresearchgate.net

Reactivity : As aromatic systems, isoxazoles can undergo various chemical transformations. The stability of the ring allows for the manipulation of substituents, yet it can be readily cleaved when required, highlighting its utility as a synthetic intermediate. researchgate.net

The synthesis of isoxazoles is often achieved through 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. nih.govmdpi.com A common approach involves the reaction of a nitrile oxide with an alkyne or alkene. nih.gov

Positional Isomerism and Substituent Effects on Oxazole Scaffolds

Positional isomerism is a critical concept in heterocyclic chemistry, as the placement of heteroatoms and substituents dramatically influences a molecule's physical, chemical, and biological properties. In the context of oxazoles, the two main isomers are the 1,3-oxazole and the 1,2-oxazole (isoxazole). nih.gov

The location of substituents on the isoxazole ring has a profound effect on its reactivity and interaction with biological targets. rsc.orgresearchgate.net

Reactivity : Substituents can dictate the regioselectivity of reactions. For example, in inverse electron-demand hetero-Diels-Alder reactions of isoxazoles with enamines, large substituents at the C4-position can reduce the reaction yield, while substituents at the C5-position can prevent the reaction altogether. rsc.org

Electronic Effects : The electronic nature of substituents (electron-donating or electron-withdrawing) modifies the electron density of the ring, influencing its susceptibility to electrophilic or nucleophilic attack. numberanalytics.com

The direct functionalization of the isoxazole ring at its C3, C4, and C5 positions is an important strategy for creating diverse derivatives, often accomplished through C-H activation or transition metal-catalyzed cross-coupling reactions. nih.gov

Contextualizing (3-Methoxy-1,2-oxazol-5-yl)methanol within Advanced Heterocyclic Structures

This compound is not merely a simple heterocycle but serves as a valuable scaffold for the construction of more elaborate molecular structures. nih.gov The functional groups attached to its isoxazole core—the methoxy (B1213986) and hydroxymethyl groups—provide handles for further synthetic elaboration.

The Hydroxymethyl Group : The primary alcohol at the C5 position is a key site for modification. It can undergo a variety of chemical reactions, including:

Oxidation : Conversion to the corresponding aldehyde or carboxylic acid.

Substitution : The hydroxyl group can be converted into a better leaving group (e.g., a bromide) and subsequently displaced by nucleophiles like thiols or azides. nih.gov

Etherification : Formation of aryl ethers via reactions like the Mitsunobu reaction. nih.gov

These transformations allow for the extension of the molecule and the introduction of new functionalities, leading to the creation of libraries of diverse compounds for screening in drug discovery and materials science. nih.gov

The Isoxazole Ring as a Precursor : The isoxazole ring itself can act as a latent form of other chemical structures. For instance, isoxazoles can react with electron-rich olefins in inverse electron-demand hetero-Diels-Alder reactions to yield substituted pyridines, a core structure in many bioactive molecules. rsc.org

The strategic placement of the methoxy group at C3 and the hydroxymethyl group at C5 on the this compound scaffold makes it a well-defined and versatile starting point for synthesizing advanced heterocyclic systems with potential applications in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B1278646 (3-Methoxy-1,2-oxazol-5-yl)methanol CAS No. 35166-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVXOUBNHJXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307521
Record name 3-Methoxy-5-isoxazolemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-36-0
Record name 3-Methoxy-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazolemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 1,2 Oxazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environments. In the ¹H NMR spectrum of (3-Methoxy-1,2-oxazol-5-yl)methanol, distinct signals corresponding to the methoxy (B1213986), methylene (B1212753), and isoxazole (B147169) ring protons are observed.

The methoxy group protons (-OCH₃) typically appear as a sharp singlet due to the absence of adjacent protons to couple with. The methylene protons (-CH₂OH) of the hydroxymethyl group also give rise to a characteristic signal, which may show coupling with the hydroxyl proton, although this can be solvent-dependent. The proton attached to the isoxazole ring has a chemical shift influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Functional Group Chemical Shift (δ) in ppm Multiplicity Integration
Methoxy Protons (-OCH₃) ~3.8 Singlet 3H
Methylene Protons (-CH₂OH) ~4.6 Singlet/Doublet 2H
Isoxazole Ring Proton ~6.2 Singlet 1H
Hydroxyl Proton (-OH) Variable Broad Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum will show signals for the methoxy carbon, the methylene carbon, and the three carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are particularly informative, with the carbon atom positioned between the two heteroatoms (C3) and the carbon bearing the methoxy group showing characteristic downfield shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ) in ppm
Methoxy Carbon (-OCH₃) ~58
Methylene Carbon (-CH₂OH) ~55
C4 (Isoxazole Ring) ~100
C5 (Isoxazole Ring) ~170
C3 (Isoxazole Ring) ~160

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

While less common than ¹H and ¹³C NMR, Nitrogen-15 NMR (¹⁵N NMR) can provide direct information about the nitrogen atom within the isoxazole ring. The chemical shift of the nitrogen atom is sensitive to its electronic environment, including its bonding and the presence of adjacent functional groups. This analysis can confirm the integrity of the isoxazole ring structure.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ADEQUATE)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methylene protons and the hydroxyl proton, if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for unambiguously assigning the proton and carbon signals of the methoxy and methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. columbia.edu This technique is instrumental in piecing together the molecular structure by showing, for example, a correlation from the methoxy protons to the C3 carbon of the isoxazole ring, and from the methylene protons to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This can help to confirm the spatial arrangement of the substituent groups on the isoxazole ring.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While a more specialized experiment, ADEQUATE can be used to establish carbon-carbon connectivities directly, providing a definitive map of the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₅H₇NO₃), HRMS would provide an exact mass measurement consistent with this formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group, the methoxy group, or cleavage of the isoxazole ring. Analyzing these fragments helps to confirm the connectivity of the different functional groups within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. phytopharmajournal.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands. phytopharmajournal.com

A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methoxy and methylene groups would appear in the 3000-2850 cm⁻¹ region. phytopharmajournal.com The C=N and C=C stretching vibrations within the isoxazole ring are expected to show absorptions in the 1650-1550 cm⁻¹ range. Finally, a strong C-O stretching band for the alcohol and ether functionalities would be observed around 1250-1050 cm⁻¹. researchgate.net

Table 3: FT-IR Spectroscopic Data for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch ~3300 (broad)
Alkyl C-H C-H Stretch ~2950
Isoxazole Ring C=N, C=C Stretch ~1600-1450
Ether/Alcohol C-O Stretch ~1200-1000

Single-Crystal X-ray Diffraction for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is an essential analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. It allows for the precise determination of atomic connectivity, bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the identity and understanding the properties of a compound.

A specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature. However, the analysis of analogous structures, such as (3-Phenylisoxazol-5-yl)methanol, provides a clear indication of the expected structural features. nih.gov A study on this related compound revealed its crystallographic parameters, confirming the arrangement of the isoxazole ring and its substituents. nih.gov

In the case of (3-Phenylisoxazol-5-yl)methanol, the isoxazole and phenyl rings were found to be nearly planar, with a dihedral angle of 25.82 (3)° between them. nih.gov The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, which link the molecules into ribbon-like formations. nih.gov A similar analysis of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole also shows a planar isoxazole ring configuration, suggesting a delocalized aromatic π system. nih.gov

For this compound, a hypothetical crystal structure analysis would be expected to confirm the planarity of the 1,2-oxazole ring and provide precise measurements for the C-O, N-O, C=N, and C=C bond lengths characteristic of this heterocycle. The data would also elucidate the conformation of the methoxy and hydroxymethyl substituents relative to the ring and detail the intermolecular hydrogen bonding network formed by the hydroxyl group, which significantly influences the crystal packing.

To illustrate the type of data obtained from such an analysis, the crystallographic information for the analogue (3-Phenylisoxazol-5-yl)methanol is presented below.

Interactive Table: Crystallographic Data for Analogue Compound (3-Phenylisoxazol-5-yl)methanol nih.gov

ParameterValue
Empirical FormulaC₁₀H₉NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)41.03 (4)
b (Å)5.694 (5)
c (Å)7.348 (7)
β (°)98.51 (2)
Volume (ų)1698 (3)
Z8

Note: This data is for the related compound (3-Phenylisoxazol-5-yl)methanol and is presented for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the isoxazole ring (C=C and C=N bonds) is responsible for these transitions.

n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the isoxazole ring, to a π* antibonding orbital.

Studies on various oxazole (B20620) and isoxazole derivatives show that their UV-Vis absorption maxima can vary widely depending on the substituents and the solvent used. globalresearchonline.net For example, some oxazole derivative dyes exhibit absorption maxima in the range of 355–495 nm. globalresearchonline.net The methoxy and hydroxymethyl groups on the this compound ring act as auxochromes, which can shift the λmax and alter the intensity of the absorption bands compared to the unsubstituted parent isoxazole. The solvent polarity can also influence the absorption spectrum, a phenomenon known as solvatochromism.

Interactive Table: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength RegionExpected Intensity (ε)
π → πIsoxazole ring (C=C, C=N)~200-300 nmHigh
n → πIsoxazole ring (N and O atoms)>270 nmLow

Note: The specific λmax and molar absorptivity (ε) values are estimations based on general principles and data from related compounds.

Chemical Reactivity and Mechanistic Transformations of 3 Methoxy 1,2 Oxazol 5 Yl Methanol

Reactivity Profiles of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-rich five-membered heterocycle. wikipedia.org Its reactivity is distinct from its 1,3-oxazole isomer. The presence of an adjacent nitrogen and oxygen atom creates a unique electronic distribution and a labile N-O bond, which is a key site for ring-opening reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the parent isoxazole (B147169) ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack. However, the reaction is possible when the ring is activated by electron-donating groups. In the case of (3-Methoxy-1,2-oxazol-5-yl)methanol, the 3-methoxy group serves as a powerful activating group.

The primary site for electrophilic attack on the isoxazole ring is the C4 position, which is activated by the π-donating effects of the ring oxygen and further enhanced by electron-donating substituents at the C3 or C5 positions. The 3-methoxy group in this compound strongly activates the C4 position through its resonance electron-donating (+M) effect. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are predicted to occur regioselectively at this site.

For instance, a ring-opening fluorination of isoxazoles has been developed where an initial electrophilic aromatic fluorination occurs at the C4 position. researchgate.net While this particular reaction leads to ring opening, it demonstrates the susceptibility of the C4 position to electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Electrophile (E+) Predicted Major Product
Halogenation Br₂, Cl₂ 4-Halo-(3-methoxy-1,2-oxazol-5-yl)methanol
Nitration HNO₃/H₂SO₄ 4-Nitro-(3-methoxy-1,2-oxazol-5-yl)methanol
Sulfonation SO₃/H₂SO₄ This compound-4-sulfonic acid

Nucleophilic Attack and Ring Opening Mechanisms

The isoxazole ring is susceptible to nucleophilic attack, which often culminates in the cleavage of the weak N-O bond, leading to ring-opened products. researchgate.net This reactivity pathway is a hallmark of the isoxazole system and can be initiated by various nucleophiles or reducing agents.

Base-Catalyzed Ring Opening: Under basic conditions, deprotonation can occur at a carbon adjacent to an electron-withdrawing group, initiating a cascade that leads to N-O bond scission. For example, the anti-inflammatory drug leflunomide, which features an isoxazole ring, undergoes base-catalyzed ring opening, particularly at elevated temperatures and basic pH. researchgate.net For this compound, a strong base could potentially abstract the proton from the C4 position, although this is less favorable than in systems with stronger acidifying groups. More commonly, nucleophilic attack at C5 or C3 can induce ring cleavage.

Reductive Ring Opening: The N-O bond is susceptible to reductive cleavage. Various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, Pt), dissolving metal reductions, and reagents like Fe/NH₄Cl, can cleave the isoxazole ring to furnish β-enaminones or other acyclic products. researchgate.net The specific outcome depends on the substitution pattern and the reaction conditions. For this compound, reductive cleavage would likely yield a derivative of a 4-methoxy-1-amino-5-hydroxypent-1-en-3-one.

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond of isoxazoles can cleave, leading to a rearrangement cascade. wikipedia.org This process often proceeds through a transient acylazirine intermediate, which can then be trapped by nucleophiles or rearrange further, sometimes to the corresponding 1,3-oxazole. wikipedia.orgnih.gov The photochemical conversion of isoxazoles into 5-hydroxyimidazolines has been reported, proceeding via the trapping of the photogenerated acylazirine with amines. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The term "Diels-Alder reactivity" is most accurately applied to 1,3-dienes. The 1,2-oxazole ring system does not possess the requisite 1,3-diene moiety and therefore does not typically function as the diene component in conventional [4+2] cycloaddition reactions. This is a key distinction from its 1,3-oxazole isomer, which is well-known for its participation in Diels-Alder reactions to form pyridines and furans. researchgate.netthieme-connect.comclockss.org

However, the isoxazole ring is central to the field of cycloadditions in another context: its synthesis. The most common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. wikipedia.orgnih.govnih.gov

While isoxazoles are not dienes, they can be involved in transformations that lead to cycloaddition products. For instance, thermal or photochemical ring-opening can generate reactive intermediates that undergo subsequent cyclization reactions. Furthermore, intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy where a molecule containing both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (an alkene or alkyne) is used to construct fused isoxazole ring systems. nih.gov

Chemical Transformations Involving the 3-Methoxy Group

The methoxy (B1213986) group at the C3 position is a key functional handle that significantly influences the ring's electronic properties and can be a site for specific chemical transformations.

Cleavage and Derivatization of the Methoxy Ether

The ether linkage of the 3-methoxy group can be cleaved to reveal the corresponding 3-hydroxy-1,2-oxazole, which exists in equilibrium with its tautomeric form, an isoxazolone. This transformation unmasks a versatile functional group for further derivatization.

Acidic Cleavage: Strong protic acids, particularly hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI), are commonly used to cleave aryl methyl ethers. youtube.comyoutube.comyoutube.com The reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the methyl group in an Sₙ2 mechanism.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for cleaving ethers under milder conditions than strong protic acids.

Metal-Catalyzed Cleavage: Certain transition metal catalyst systems can also effect the cleavage of C–O bonds in aryl alkyl ethers. recercat.cat

Once cleaved, the resulting 3-hydroxy group can be used in a variety of subsequent reactions, such as O-alkylation, acylation, or conversion to a leaving group for nucleophilic substitution.

Table 2: Common Reagents for the Cleavage of the 3-Methoxy Group

Reagent Typical Conditions Mechanism Type
Hydrogen Bromide (HBr) Acetic acid, heat Sₙ2
Hydrogen Iodide (HI) Acetic acid, heat Sₙ2
Boron Tribromide (BBr₃) CH₂Cl₂, low temperature Lewis acid-assisted

Electronic Influence of the Methoxy Group on Ring Reactivity

The 3-methoxy group exerts a profound electronic influence on the 1,2-oxazole ring, primarily through two opposing effects:

Resonance Effect (+M): The oxygen atom's lone pairs can delocalize into the heterocyclic ring system. This positive mesomeric effect significantly increases the electron density within the ring, particularly at the C4 position.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the C3 carbon through the sigma bond.

In the context of electrophilic aromatic substitution, the resonance effect is dominant. It strongly activates the C4 position, making it the primary site of reaction, as discussed in section 4.1.1. This activating effect is crucial for overcoming the inherent low reactivity of the isoxazole ring toward electrophiles. nih.gov

Conversely, the increased electron density provided by the methoxy group can affect the stability of the ring towards nucleophilic attack and ring opening. By donating electron density, the methoxy group may slightly destabilize anionic intermediates formed during some nucleophilic ring-opening pathways but generally enhances the aromatic stability of the ring, making cleavage less favorable compared to isoxazoles bearing electron-withdrawing groups. Substitution of a phenyl ring with an electron-donating methoxy group has been shown to be advantageous for certain biological activities compared to electron-withdrawing groups. nih.gov This highlights the significant impact of the methoxy group's electronic contribution.

Reactions of the 5-Hydroxymethyl Group

The primary alcohol functionality of the 5-hydroxymethyl group is amenable to a host of classical and modern organic transformations, including oxidation, esterification, etherification, and substitution.

The primary alcohol of this compound can be selectively oxidized to afford either the corresponding aldehyde, 3-methoxy-1,2-oxazole-5-carbaldehyde, or the carboxylic acid, 3-methoxy-1,2-oxazole-5-carboxylic acid uni.lu. The choice of oxidant and reaction conditions determines the final oxidation state.

Milder oxidizing agents are employed to stop the reaction at the aldehyde stage. For the oxidation of similar 5-(hydroxymethyl)isoxazole systems, reagents such as the Parikh–Doering reagent (sulfur trioxide pyridine complex in DMSO) or pyridinium chlorochromate (PCC) have been proven effective. nih.gov These methods are known for their high chemoselectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), can be used to convert the hydroxymethyl group directly to the carboxylic acid. The resulting 3-methoxy-1,2-oxazole-5-carboxylic acid is a stable, crystalline solid that can serve as a precursor for amides, esters, and other acid derivatives. uni.lu

Table 1: Oxidation Reactions of the 5-Hydroxymethyl Group
Starting MaterialReagent(s)ProductProduct Type
This compoundPCC or Parikh–Doering Reagent3-Methoxy-1,2-oxazole-5-carbaldehydeAldehyde
This compoundKMnO₄ or Jones Reagent3-Methoxy-1,2-oxazole-5-carboxylic acidCarboxylic Acid

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. More reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine or triethylamine) for a more rapid and often higher-yielding conversion. Oxidative esterification, a process used for the analogous compound 5-hydroxymethylfurfural, provides another route where the alcohol is oxidized and esterified in one pot, often using metal catalysts. nih.govrsc.org

Etherification can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide, is a standard approach. For the formation of aryl ethers, the Mitsunobu reaction offers a mild alternative. nih.gov This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (such as DEAD or DIAD) to activate the alcohol for nucleophilic attack by a phenol. nih.gov Furthermore, methods developed for the chemoselective etherification of benzyl alcohols, which have similar reactivity, can be applied. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (DMSO) in an alcohol solvent (methanol or ethanol) to selectively form the corresponding ether. organic-chemistry.orgresearchgate.net

Table 2: Esterification and Etherification Reactions
Reaction TypeReagentsProduct ClassKey Features
Fischer EsterificationR-COOH, Acid Catalyst (H₂SO₄)EsterEquilibrium process, often requires excess alcohol or water removal.
AcylationR-COCl or (R-CO)₂O, BaseEsterHigh-yielding and rapid.
Williamson Ether Synthesis1. NaH; 2. R-XEtherForms alkoxide intermediate.
Mitsunobu ReactionAr-OH, PPh₃, DEAD/DIADAryl EtherMild conditions, suitable for aryl ethers. nih.gov
TCT/DMSO MethodTCT, DMSO, R-OHAlkyl EtherChemoselective for benzylic-type alcohols. organic-chemistry.orgresearchgate.net

The hydroxyl group is a poor leaving group and must first be converted into a more reactive species to undergo nucleophilic substitution. This is typically achieved by converting it into a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding tosylate.

Alternatively, the alcohol can be directly converted to a halide. For related 5-(hydroxymethyl)isoxazole systems, conversion to a 5-(bromomethyl) derivative provides a versatile intermediate. nih.gov This activated intermediate is then susceptible to displacement by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of diverse functionalities. For example, displacement with sodium azide yields an azidomethyl derivative, which can be subsequently reduced to an aminomethyl group. Reaction with thiols or their corresponding thiolates provides thioethers. nih.gov Fluoride can also be introduced via deoxofluorination using reagents like morph-DAST, although this can sometimes result in low yields. A more efficient route to fluoromethyl derivatives involves substitution on the corresponding bromomethyl intermediate. nih.gov

While not extensively documented for this compound itself, dehydration reactions are a fundamental transformation of alcohols. The reaction typically requires strong acid catalysis and heat. The outcome can be either intramolecular elimination to form an exocyclic methylene (B1212753) compound (a vinylisoxazole) or intermolecular dehydration to form a bis((3-methoxy-1,2-oxazol-5-yl)methyl) ether.

The specific product is often dependent on reaction conditions. Studies on the dehydration of structurally similar 5-hydroxymethylfurfural (HMF) show that the reaction is complex and can be influenced by the choice of catalyst and solvent. researchgate.netmdpi.comnih.gov In solvents like DMSO, dehydration can proceed even without strong acid catalysis at elevated temperatures. nih.gov By analogy, controlled dehydration of this compound could potentially lead to the formation of the corresponding ether, particularly if the reaction is run at lower temperatures, while higher temperatures might favor elimination or polymerization.

Regioselectivity and Stereoselectivity in Reactions of this compound

The reactions involving the 5-hydroxymethyl group of this compound are generally highly regioselective. The transformations discussed—oxidation, esterification, etherification, and substitution—occur exclusively at the hydroxymethyl substituent without affecting the isoxazole ring or the 3-methoxy group under standard conditions. This selectivity is due to the significantly higher reactivity of the primary alcohol compared to the C-H bonds or the methoxy group on the heterocyclic ring. The synthesis of specifically substituted isoxazoles can be challenging with respect to regioselectivity, making the post-synthetic functionalization of a pre-formed, regiochemically pure building block like this compound a synthetically valuable strategy. beilstein-journals.org

Stereoselectivity is not a primary consideration for the majority of these reactions, as the hydroxymethyl carbon is prochiral and does not become a stereocenter during the transformations. However, if the introduced nucleophile or acylating agent contains a stereocenter, a diastereomeric product mixture could result. The introduction of stereoselectivity would require the use of chiral catalysts or reagents.

Computational and Theoretical Investigations of 3 Methoxy 1,2 Oxazol 5 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a flexible molecule like (3-Methoxy-1,2-oxazol-5-yl)methanol, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the methanol (B129727) group), multiple stable conformations may exist.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet chemically reasonable, bond lengths and angles for the global minimum energy conformer of this compound, as would be calculated using a method like DFT with a 6-311G(d,p) basis set. This data is for illustrative purposes only.

ParameterBond/AngleHypothetical Value
Bond Lengths (Å)
O1-N21.420
N2-C31.315
C3-C41.425
C4-C51.350
C5-O11.360
C3-O(methoxy)1.355
C5-C(methanol)1.510
Bond Angles (°)
C5-O1-N2105.0
O1-N2-C3110.5
N2-C3-C4115.0
C3-C4-C5101.5
C4-C5-O1108.0
Dihedral Angle (°)
C4-C3-O-C(methoxy)180.0 (trans) or 0.0 (cis)
C4-C5-C-O(methanol)-65.0 (gauche)

Once the geometry is optimized, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. epstem.netntu.edu.iq A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic transitions and chemical reactions. epstem.net For similar heterocyclic systems, HOMO-LUMO gaps calculated by DFT typically fall in the range of 4-6 eV. researchgate.netepstem.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. epstem.net It maps regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the oxygen atoms of the methoxy and methanol groups, highlighting these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. researchgate.netsemanticscholar.org This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and delocalization effects.

Understanding how charge is distributed across the atoms in a molecule is crucial for predicting its dipole moment and reactivity. Mulliken population analysis is a common method for calculating partial atomic charges based on the molecular wave function. niscpr.res.inuni-muenchen.de While known to be dependent on the basis set used, it provides a useful qualitative picture. uni-muenchen.deresearchgate.net

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms would generally be positive. The carbon atom attached to the methoxy group (C3) and the carbon attached to the methanol group (C5) would likely have their positive charge influenced by the adjacent oxygen atoms. This charge distribution is a key factor governing the molecule's intermolecular interactions.

Illustrative Mulliken Atomic Charges This table shows hypothetical Mulliken charges calculated at the DFT/B3LYP level. The values are for illustrative purposes to show expected charge distribution.

AtomHypothetical Mulliken Charge (e)
O1 (ring)-0.45
N2-0.25
C3+0.50
C4-0.15
C5+0.30
O (methoxy)-0.55
C (methoxy)+0.10
C (methanol)+0.20
O (methanol)-0.60
H (hydroxyl)+0.40

Computational Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to validate experimental results or aid in their interpretation. epstem.netmdpi.com

IR Spectroscopy: The simulation of an infrared (IR) spectrum is achieved by calculating the vibrational frequencies and their corresponding intensities. mdpi.com This requires a frequency calculation on the optimized geometry. The predicted spectrum would show characteristic peaks for the functional groups present, such as O-H stretching from the methanol group, C-H stretching from the methyl and ring C-H, C=N stretching of the isoxazole ring, and C-O stretching from the ether and alcohol functionalities. orientjchem.orgnih.gov

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.netmdpi.com These calculations, often performed with reference to a standard like tetramethylsilane (B1202638) (TMS), can help assign peaks in an experimental spectrum. For this molecule, distinct signals would be predicted for the methoxy protons, the methylene (B1212753) protons of the methanol group, the ring proton, and the hydroxyl proton.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. nih.gov The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the spectrum. The main transitions are typically from π to π* orbitals within the aromatic isoxazole ring.

Chemical Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

To identify specific reactive sites within the molecule, local reactivity descriptors are used. The Fukui function , ƒ(r), is a particularly powerful tool that indicates the change in electron density at a specific point when the total number of electrons changes. scm.comwikipedia.org Condensed Fukui functions (ƒk⁺, ƒk⁻, ƒk⁰) pinpoint which atoms are most susceptible to nucleophilic attack (addition of an electron), electrophilic attack (removal of an electron), and radical attack, respectively. researchgate.netyoutube.com This analysis can predict the regioselectivity of chemical reactions, providing a more detailed picture than MEP maps alone. researchgate.netresearchgate.net For this compound, this analysis would likely identify the ring nitrogen and oxygen atoms as key sites for electrophilic attack, while certain carbon atoms in the ring might be more susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of energy barriers associated with transition states. This information is key to understanding reaction kinetics and selectivity.

For heterocyclic systems like 1,2-oxazoles, computational studies can elucidate complex formation mechanisms. For instance, the synthesis of 1,2-oxazole rings often involves the reaction of a three-carbon component with hydroxylamine (B1172632). nih.gov A plausible mechanism for such a condensation reaction involves several steps that can be modeled computationally. nih.gov

A typical approach involves the following theoretical steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculation: High-level quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods, are used to calculate the single-point energies of the optimized structures.

Transition State Search: Algorithms are employed to locate the saddle point on the potential energy surface that connects reactants to products, which represents the transition state.

Frequency Analysis: Calculation of vibrational frequencies confirms that reactants and products are true minima (zero imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency).

For the formation of a substituted 1,2-oxazole ring, computational analysis can compare different potential pathways. For example, one pathway might involve the initial attack of hydroxylamine on a carbonyl carbon, followed by cyclization and dehydration. nih.gov An alternative route could begin with the formation of an intermediate through the removal of a protecting group before the cyclization step. nih.gov By calculating the activation energy for each step in both pathways, researchers can predict the most energetically favorable mechanism.

Table 1: Hypothetical Energy Profile for a 1,2-Oxazole Ring Synthesis Step

Species Description Relative Energy (kcal/mol)
Reactants Starting materials (e.g., β-enamino ketoester + hydroxylamine) 0.0
TS1 Transition state for initial nucleophilic attack +15.2
Intermediate A Product of nucleophilic attack +2.5
TS2 Transition state for cyclization +12.8
Intermediate B Cyclized intermediate -5.7
TS3 Transition state for dehydration +20.1
Products Final 1,2-oxazole derivative -15.3

Note: This table is illustrative, based on general principles of reaction mechanism studies. The values are hypothetical and represent a potential energy profile that could be determined through computational analysis.

Studies on Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure, physical properties, and biological activity of molecules. nih.gov These interactions, though weaker than covalent bonds, collectively govern molecular conformation and how molecules interact with their environment. nih.gov Computational methods can identify and quantify these forces.

Intramolecular Interactions: Within a single molecule of this compound, several intramolecular NCIs can exist. These include:

Hydrogen Bonding: A potential hydrogen bond could form between the hydrogen atom of the 5-hydroxymethyl group and the nitrogen atom (N-2) or the ring oxygen atom (O-1) of the oxazole (B20620) ring. The existence and strength of this interaction depend on the rotational conformation of the hydroxymethyl group.

Steric Interactions: Repulsive van der Waals forces may occur between the 3-methoxy group and adjacent parts of the molecule, influencing the preferred orientation of the methoxy group relative to the ring.

Intermolecular Interactions: In a condensed phase (liquid or solid), this compound can engage in various intermolecular interactions with neighboring molecules.

Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor (via the O-H) and acceptor (via the oxygen lone pairs). The oxazole ring's nitrogen and oxygen atoms can also act as hydrogen bond acceptors. These interactions are crucial for crystal packing and solvation.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, induction, and dispersion. nih.gov Another powerful tool is the analysis of the Hirshfeld surface, which provides a visual representation of intermolecular close contacts, highlighting the specific atoms involved in interactions like hydrogen bonding. mdpi.com

Table 2: Potential Intermolecular Interactions and Their Computational Signatures

Interaction Type Donor/Acceptor in this compound Typical Energy Range (kcal/mol) Computational Analysis Method
Hydrogen Bond Donor: -CH₂OHAcceptor: -CH₂OH, N-2, O-1, -OCH₃ 3 - 10 SAPT, Hirshfeld Surface Analysis
Dipole-Dipole C=N, C-O bonds 1 - 5 Electrostatic Potential Maps

Theoretical Analysis of Substituent Effects on Oxazole Ring Stability and Reactivity

The stability and reactivity of the oxazole ring are significantly modulated by its substituents. In this compound, the methoxy group at position 3 and the hydroxymethyl group at position 5 exert distinct electronic effects.

Hydroxymethyl Group (-CH₂OH): This group is primarily an inductive electron-withdrawer due to the electronegativity of the oxygen atom.

Computational studies can quantify these effects using various descriptors. High-level quantum chemical calculations can determine properties like frontier molecular orbital (HOMO-LUMO) energies, atomic charges, and electrostatic potential maps. nih.gov

Studies on substituted aromatic systems have shown that electron-donating groups, like methyl or methoxy, tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO) with little change to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net A higher HOMO energy generally indicates greater reactivity towards electrophiles. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energies, potentially increasing reactivity towards nucleophiles. rsc.org

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and delocalization within the molecule, providing a more detailed picture of the electronic effects of the substituents. nih.gov

Note: This table summarizes general trends observed in computational studies of substituted aromatic systems. researchgate.netrsc.org

By combining these computational approaches, a comprehensive theoretical understanding of the chemical behavior of this compound can be developed, guiding its synthesis and application in various scientific fields.

Applications of 3 Methoxy 1,2 Oxazol 5 Yl Methanol As a Synthetic Building Block

Versatile Precursor for the Synthesis of Complex Heterocyclic Scaffolds

(3-Methoxy-1,2-oxazol-5-yl)methanol serves as a valuable precursor for the elaboration of a wide array of intricate heterocyclic systems. The isoxazole (B147169) core itself is a privileged scaffold in medicinal chemistry, and the reactive hydroxymethyl and methoxy (B1213986) functionalities on this building block provide convenient handles for further chemical transformations.

The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in various condensation and cycloaddition reactions to form fused or linked heterocyclic systems. For instance, the resulting aldehyde can react with hydrazines to yield pyrazole-containing structures or with hydroxylamine (B1172632) to generate other isoxazole derivatives. Furthermore, the hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to introduce a variety of other functional groups or to link the isoxazole moiety to other molecular fragments.

The methoxy group at the 3-position of the isoxazole ring influences the reactivity of the heterocyclic system and provides a site for potential modification. Demethylation can reveal a hydroxyl group, which can be further functionalized. The inherent reactivity of the isoxazole ring, including its susceptibility to ring-opening reactions under certain conditions, further expands its utility as a precursor to yet more complex structures. Research has demonstrated the synthesis of various substituted isoxazoles from precursors like alkynones and hydroxylamines, highlighting the general synthetic accessibility of this class of compounds. nih.govorganic-chemistry.orgbiolmolchem.com

Role in the Construction of Multifunctional Organic Molecules

The distinct functionalities present in this compound make it an ideal building block for the assembly of multifunctional organic molecules. These are molecules designed to possess multiple, often synergistic, biological activities or chemical properties. The isoxazole core is a known pharmacophore found in numerous bioactive compounds, including anti-inflammatory, antimicrobial, and anticancer agents. biolmolchem.comnih.gov

By strategically modifying the hydroxymethyl and methoxy groups, chemists can append other pharmacophores or functional moieties to the isoxazole scaffold. For example, the hydroxymethyl group can be esterified or etherified with fragments containing other biologically active motifs, leading to hybrid molecules with dual activity. A notable example in the broader class of oxazole-based compounds is the synthesis of dual PPARα/γ agonists, which are of interest in the treatment of metabolic diseases. researchgate.net This illustrates the principle of using such building blocks to create molecules that can interact with multiple biological targets. The van Leusen oxazole (B20620) synthesis is a prominent method for creating such oxazole-based molecules. nih.govmdpi.com

The ability to construct molecules with tailored properties is crucial in drug discovery, where polypharmacology (the ability of a drug to interact with multiple targets) is an increasingly recognized strategy for treating complex diseases.

Integration into Combinatorial Chemistry Libraries and Parallel Synthesis

The rise of high-throughput screening in drug discovery has created a demand for large and diverse collections of small molecules, known as combinatorial libraries. This compound and similar heterocyclic building blocks are well-suited for inclusion in such libraries due to their facile derivatization potential.

In a combinatorial or parallel synthesis workflow, the core scaffold, in this case, the (3-methoxy-1,2-oxazol-5-yl) moiety, is systematically reacted with a variety of reagents to generate a library of related compounds. The hydroxymethyl group is a particularly useful handle for this purpose. It can be subjected to a range of reactions in a parallel format, such as acylation with a diverse set of carboxylic acids or alkylation with various alkyl halides, to rapidly produce a large number of distinct derivatives.

Solid-phase synthesis techniques can also be employed, where the building block is attached to a resin support via its hydroxymethyl group. This allows for easy purification after each reaction step, as excess reagents and byproducts can be simply washed away. Studies have demonstrated the feasibility of creating libraries of substituted pyrazoles and isoxazoles using solid-phase synthesis, showcasing the utility of such building blocks in generating chemical diversity. mdpi.com

Table 1: Representative Reactions for Library Synthesis

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic Acids, Acid ChloridesEster
AlkylationAlkyl Halides, TosylatesEther
OxidationOxidizing Agents (e.g., PCC, DMP)Aldehyde
Mitsunobu ReactionAlcohols, DEAD, PPh₃Ether

Derivatization for Advanced Material Science Applications (General Research Area)

While the primary focus of research on this compound has been in the life sciences, its derivatives hold potential for applications in material science. The isoxazole and more broadly, the oxazole ring system, can be incorporated into polymers and dyes. The electronic properties of the heterocyclic ring can be tuned by the introduction of different substituents.

Derivatization of the hydroxymethyl group can be used to introduce polymerizable functionalities, such as acrylates or styrenes. This would allow for the incorporation of the (3-methoxy-1,2-oxazol-5-yl) unit into polymer chains, potentially imparting specific optical or thermal properties to the resulting material. For instance, oxadiazole-containing polymers are known for their thermal stability. researchgate.net

Furthermore, the isoxazole moiety can be a component of fluorescent dyes. The extended π-systems that can be created by coupling other aromatic or heterocyclic rings to the isoxazole core can lead to compounds with interesting photophysical properties, such as fluorescence. Research on linear phenyloxazoles has shown their potential as luminescent dyes. mdpi.com The ability to functionalize the building block at multiple positions allows for the fine-tuning of these properties.

Design Element in Scaffold Diversification for Chemical Libraries

Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. This compound serves as an excellent starting point for such diversification efforts. The isoxazole ring itself is a versatile scaffold that can be modified in numerous ways.

One approach to scaffold diversification is through ring transformation reactions. Under specific conditions, the isoxazole ring can be cleaved and rearranged to form other heterocyclic systems. For example, reductive cleavage of the N-O bond is a known reaction of isoxazoles, leading to enaminones, which are versatile intermediates for the synthesis of other heterocycles.

Moreover, the substituents on the isoxazole ring can be used to direct the synthesis towards diverse structural motifs. The hydroxymethyl group can be transformed into a variety of other functional groups, each of which can then be used in different types of chemical reactions to build up new molecular architectures. This "functional group-interconversion" approach allows for the generation of a wide range of structurally diverse molecules from a single, readily available building block. The use of oxazole-based peptidomimetics as building blocks for macrocyclic scaffolds is an example of such diversification. tum.de This strategic use of building blocks is crucial for expanding the diversity of chemical libraries and increasing the chances of discovering new lead compounds for drug development and other applications. mdpi.comresearchgate.net

Q & A

Q. How does the compound’s electronic structure influence its performance in supramolecular assemblies?

  • Methodological Answer : NBO analysis identifies hyperconjugation between the oxazole ring’s lone pairs and the methanol group’s σ* orbital, enhancing rigidity. SAXS and cryo-EM characterize self-assembled nanostructures in aqueous buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.